![molecular formula C9H12ClNO B1605113 N-[2-(2-chlorophenoxy)ethyl]-N-methylamine CAS No. 70289-29-1](/img/structure/B1605113.png)
N-[2-(2-chlorophenoxy)ethyl]-N-methylamine
Overview
Description
N-[2-(2-chlorophenoxy)ethyl]-N-methylamine is an organic compound with the molecular formula C9H12ClNO. It is a derivative of phenoxyethylamine, where the phenyl ring is substituted with a chlorine atom at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with methylamine under basic conditions to yield the desired product .
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Step 1: Formation of 2-(2-chlorophenoxy)ethanol
Reagents: 2-chlorophenol, ethylene oxide
Conditions: Basic medium, typically using sodium hydroxide
Reaction: [ \text{C}_6\text{H}_4\text{ClOH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_4\text{ClOCH}_2\text{CH}_2\text{OH} ]
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Step 2: Formation of this compound
Reagents: 2-(2-chlorophenoxy)ethanol, methylamine
Reaction: [ \text{C}_6\text{H}_4\text{ClOCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_4\text{ClOCH}_2\text{CH}_2\text{NHCH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenoxy)ethyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Corresponding amine derivatives
Substitution: Substituted phenoxyethylamine derivatives
Scientific Research Applications
Medicinal Chemistry
N-[2-(2-chlorophenoxy)ethyl]-N-methylamine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it valuable in drug development.
Case Study: Neurological Disorders
Research has indicated that derivatives of this compound can act on neurotransmitter systems, potentially influencing treatments for conditions such as depression and anxiety. For instance, compounds similar to this compound have been studied for their effects on serotonin receptors, showing promise as selective serotonin reuptake inhibitors (SSRIs) .
Agricultural Science
The compound is also explored for its role in agrochemicals. Its ability to modify plant growth and resistance to pests makes it a candidate for developing new herbicides or pesticides.
Data Table: Herbicidal Activity
Compound | Application Type | Effectiveness (Relative) |
---|---|---|
This compound | Herbicide | Moderate |
Similar Phenoxy Compounds | Herbicide | High |
Research has demonstrated that compounds with similar structures exhibit significant herbicidal properties, which suggests that this compound could be optimized for agricultural use .
Material Science
In material science, this compound is investigated for its potential in synthesizing polymers and resins with specific properties.
Application Example: Polymer Development
The compound can serve as a building block for creating polymeric materials that require specific thermal or mechanical properties. Its incorporation into polymer chains can enhance durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenoxy)ethyl]benzamide
- N-[2-(2-chlorophenoxy)ethyl]-2-thiophenecarboxamide
- N-[2-(2-chlorophenoxy)ethyl]-N’-phenylethanediamide
Uniqueness
N-[2-(2-chlorophenoxy)ethyl]-N-methylamine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
N-[2-(2-chlorophenoxy)ethyl]-N-methylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₁ClNO
- Molecular Weight : 185.65 g/mol
Biological Activity Overview
The compound this compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties, suggesting that this compound may also possess such activity.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanisms of action for this compound include:
- Interaction with Receptors : The compound may interact with specific receptors or enzymes, modulating their activity and leading to biological effects.
- Influence on Signaling Pathways : It is hypothesized that the compound may influence key signaling pathways associated with cell growth and survival, particularly in cancer cells.
Case Studies and Research Findings
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Anticancer Activity :
Compound IC50 (µM) Cell Line This compound TBD MCF-7 (Breast Cancer) Related Compound A 10 PC-3 (Prostate Cancer) Related Compound B 5 A549 (Lung Cancer) - Antimicrobial Studies :
- Pharmacological Profiles :
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRWDMBVYFSMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220538 | |
Record name | Ethylamine, 2-(o-chlorophenoxy)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-29-1 | |
Record name | Ethylamine, 2-(o-chlorophenoxy)-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylamine, 2-(o-chlorophenoxy)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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